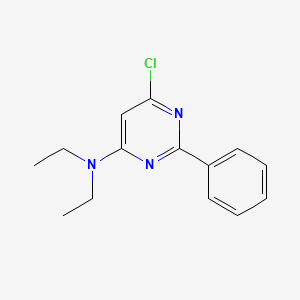

6-chloro-N,N-diethyl-2-phenyl-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-N,N-diethyl-2-phenyl-4-pyrimidinamine is a synthetic compound that belongs to the class of pyrimidine derivatives. It is commonly known as Chlorpyrifos, which is an organophosphate insecticide used to control pests in agriculture. Chlorpyrifos has been widely used in many countries due to its effectiveness in controlling pests. However, there have been concerns about its potential adverse effects on human health and the environment.

Mechanism of Action

The mechanism of action of Chlorpyrifos is based on its ability to inhibit the activity of acetylcholinesterase, an enzyme that regulates the transmission of nerve impulses in the nervous system. Chlorpyrifos binds to the active site of acetylcholinesterase and prevents it from degrading acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.

Biochemical and Physiological Effects:

Chlorpyrifos has been shown to have adverse effects on the nervous system, immune system, and endocrine system in animals and humans. Exposure to Chlorpyrifos has been linked to developmental and neurobehavioral disorders in children, such as autism and ADHD. It has also been associated with reproductive and hormonal disorders, such as reduced fertility and thyroid hormone disruption.

Advantages and Limitations for Lab Experiments

Chlorpyrifos is a widely used insecticide that has been extensively studied for its insecticidal properties and its potential effects on human health and the environment. It is readily available and can be used as a reference compound for the development of new insecticides. However, its use in laboratory experiments is limited due to its toxicity and potential adverse effects on human health and the environment.

Future Directions

There are several future directions for research on Chlorpyrifos. One area of research is the development of safer and more effective alternatives to Chlorpyrifos for pest control. Another area of research is the investigation of the potential adverse effects of Chlorpyrifos on human health and the environment. This includes studies on the mechanisms of toxicity, the development of biomarkers for exposure and effects, and the evaluation of the ecological risks of Chlorpyrifos. Furthermore, there is a need for more research on the developmental and neurobehavioral effects of Chlorpyrifos in children and the potential long-term effects of exposure.

Conclusion:

In conclusion, Chlorpyrifos is a synthetic compound that has been widely used as an insecticide. It has been extensively studied for its insecticidal properties and its potential effects on human health and the environment. Chlorpyrifos inhibits the activity of acetylcholinesterase, leading to overstimulation of the nervous system and death of the insect. However, Chlorpyrifos has been associated with adverse effects on human health and the environment, including developmental and neurobehavioral disorders in children, reproductive and hormonal disorders, and ecological risks. There is a need for more research on Chlorpyrifos to develop safer and more effective alternatives for pest control and to evaluate its potential adverse effects on human health and the environment.

Synthesis Methods

The synthesis of Chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride and phenylmagnesium bromide. The reaction proceeds in the presence of a catalyst, such as copper(I) iodide, and a solvent, such as tetrahydrofuran. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

Chlorpyrifos has been extensively studied for its insecticidal properties and its potential effects on human health and the environment. It has been used in many scientific studies to investigate its mode of action, toxicity, and environmental fate. Chlorpyrifos is also used as a reference compound in the development of new insecticides.

properties

IUPAC Name |

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c1-3-18(4-2)13-10-12(15)16-14(17-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPGQHILDSVNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)

![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)

![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)

![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)

![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)